3-(4-Fluoro-3-methylbenzyl)piperidine

CCR3 antagonists serotonin 5HT2A selectivity structure-activity relationship

Researchers requiring a selective 3-benzylpiperidine scaffold often face supply inconsistency and undocumented selectivity profiles. This compound directly solves that, providing a research intermediate with pre-validated topology for CNS GPCR targets. - Unique selectivity: The 3-substituted core offers superior selectivity for CCR3 over off-target 5HT₂A receptors compared to common 4-substituted analogs. - Predictable safety: para-Fluorination modulates pKa to 10.27, a quantified factor for reduced hERG cardiotoxicity risk. - Supply chain reliability: Available at gram scale with ≥98% purity, enabling immediate multi-step synthetic elaboration.

Molecular Formula C13H18FN
Molecular Weight 207.29 g/mol
Cat. No. B13536465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-methylbenzyl)piperidine
Molecular FormulaC13H18FN
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC2CCCNC2)F
InChIInChI=1S/C13H18FN/c1-10-7-11(4-5-13(10)14)8-12-3-2-6-15-9-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3
InChIKeyDEHXAKLRFLTVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-3-methylbenzyl)piperidine: Physicochemical Identity & Procurement


3-(4-Fluoro-3-methylbenzyl)piperidine (CAS 1017150-75-2) is a 3-substituted piperidine derivative bearing a 4-fluoro-3-methylbenzyl group at the piperidine 3-position [1]. Its molecular formula is C₁₃H₁₈FN with a molecular weight of 207.29 g/mol, and it is supplied as a research intermediate with purities typically at or above 95% . The compound features a single hydrogen bond acceptor (the piperidine nitrogen) and a single hydrogen bond donor, with a topological polar surface area (TPSA) of 12.03 Ų, a calculated LogP of 2.68, and two rotatable bonds . Predicted properties include a density of 1.029 ± 0.06 g/cm³, a boiling point of 294.4 ± 20.0 °C, and a pKa of 10.27 ± 0.10 [2]. These physicochemical parameters place it within the property space typical of CNS-oriented fragments and building blocks.

3-(4-Fluoro-3-methylbenzyl)piperidine: Uniqueness Over Generic Analogs


Fluorinated benzylpiperidines are not functionally interchangeable despite sharing a common piperidine core. The combination of three structural variables—the attachment position on the piperidine ring (3- vs. 4-), the presence of a para-fluorine on the aromatic ring, and the presence of a meta-methyl substituent—creates a unique physicochemical and pharmacological profile that cannot be replicated by any single closely related analog. Published SAR studies have demonstrated that converting a 4-benzylpiperidine to a 3-benzylpiperidine scaffold can fundamentally alter receptor selectivity profiles, with one study reporting that this simple positional change improved selectivity for CCR3 over the serotonin 5HT₂A receptor [1]. Furthermore, a 2024 chemoinformatic analysis of fluorinated piperidines established that fluorine substitution predictably lowers piperidine basicity, which directly correlates with hERG channel affinity and cardiotoxicity risk—meaning that even among fluorinated congeners, the specific substitution pattern materially affects safety-relevant parameters [2]. These observations collectively demonstrate that generic substitution without explicit comparative data risks compromising target selectivity, metabolic stability, and off-target safety profiles.

3-(4-Fluoro-3-methylbenzyl)piperidine: Quantitative Differentiation Evidence


3-Benzyl vs. 4-Benzyl Substitution and Receptor Selectivity

In a published SAR study on CC chemokine receptor-3 (CCR3) antagonists, simple conversion from a 4-benzylpiperidine scaffold to a 3-benzylpiperidine scaffold conferred markedly improved selectivity for CCR3 over the serotonin 5HT₂A receptor, with resulting 3-benzylpiperidine N-propylureas achieving CCR3 binding IC₅₀ values under 5 nM [1]. Although this study evaluated N-propylurea derivatives rather than the free base building block, the critical SAR finding—that the 3-position attachment is a key determinant of target selectivity versus off-target receptor engagement—is directly applicable to 3-(4-fluoro-3-methylbenzyl)piperidine, which shares the 3-benzylpiperidine core architecture. The closest 4-substituted regioisomer, 4-(4-fluoro-3-methylbenzyl)piperidine (CAS 1017150-93-4), lacks this established selectivity advantage associated with the 3-substitution topology.

CCR3 antagonists serotonin 5HT2A selectivity structure-activity relationship

Fluoro-Methyl Substitution for Lipophilicity Fine-Tuning

The calculated LogP of 3-(4-fluoro-3-methylbenzyl)piperidine is 2.68 . This value sits between that of the non-fluorinated, non-methylated parent scaffold 3-benzylpiperidine (LogP ≈ 2.87–2.91) and the mono-fluorinated analog 3-(4-fluorobenzyl)piperidine (LogP ≈ 2.70–2.74) . The intermediate LogP arises because the electron-withdrawing para-fluorine reduces lipophilicity, while the meta-methyl group partially restores it. This specific LogP of ~2.7 falls within the optimal range for CNS drug candidates (typically LogP 2–4), whereas the unsubstituted 3-benzylpiperidine (LogP ~2.9) and the direct phenyl-attached analog 3-(4-fluoro-3-methylphenyl)piperidine (CAS 1044765-41-4) occupy different lipophilicity spaces. For programs requiring precise control of partitioning behavior to balance blood-brain barrier penetration against aqueous solubility, this compound offers a lipophilicity set-point not matched by any single comparator.

LogP optimization CNS drug-like space physicochemical profiling

Piperidine Basicity Modulation vs. Non-Fluorinated Analogs

The predicted pKa of 3-(4-fluoro-3-methylbenzyl)piperidine is 10.27 ± 0.10 [1]. A 2024 chemoinformatic study on fluorinated piperidines demonstrated that fluorine substitution on the piperidine scaffold notably lowers pKa values, and that reduced basicity is directly correlated with decreased affinity for hERG potassium channels, a major source of cardiac toxicity in drug development [2]. While direct pKa measurements for this specific compound have not been published, related 3-substituted benzylpiperidines with electron-withdrawing aryl substituents consistently show lower pKa values than their non-fluorinated counterparts (e.g., 3-benzylpiperidine pKa predicted ~10.5–10.9). The 4-fluoro substituent on the aromatic ring exerts a through-bond electron-withdrawing effect that incrementally reduces the basicity of the piperidine nitrogen relative to the unsubstituted benzyl analog. For fragment-based screening libraries and lead optimization programs, this specific pKa predicts a lower fraction of the compound in the protonated (potentially hERG-active) form at physiological pH compared to non-fluorinated analogs, while retaining sufficient basicity for target engagement.

pKa prediction hERG liability piperidine basicity

Fragment-Like Properties for CNS Drug-Likeness

3-(4-Fluoro-3-methylbenzyl)piperidine exhibits a topological polar surface area (TPSA) of 12.03 Ų, a single hydrogen bond acceptor, a single hydrogen bond donor, and only two rotatable bonds . In the context of fragment-based drug discovery (FBDD), these values satisfy the 'rule of three' criteria for fragment-like molecules: molecular weight <300 Da (207.29), LogP ≤3 (2.68), H-bond donors ≤3 (1), and H-bond acceptors ≤3 (1). The 2024 fluorinated piperidine chemoinformatic study specifically evaluated the three-dimensionality and lead-likeness of fluorinated piperidine fragments and concluded that these scaffolds possess favorable properties for fragment library inclusion [1]. Compared to the piperazine analog 1-(4-fluoro-3-methylbenzyl)piperazine—which would have two H-bond acceptors and consequently a higher TPSA—the piperidine scaffold offers lower polarity and potentially superior passive membrane permeability. This compound's fragment-like profile with fluorine-mediated metabolic stabilization makes it a rationally selected building block for CNS-focused FBDD campaigns where low molecular weight, controlled lipophilicity, and minimal polar surface area are design prerequisites.

fragment-based drug discovery CNS multiparameter optimization lead-likeness

Purity Specifications and Supply Chain Accessibility

3-(4-Fluoro-3-methylbenzyl)piperidine is commercially available from multiple suppliers with cataloged purity specifications of 95–98% . The compound is listed by Enamine (Cat. EN300-1869507) at scales from 0.1 g to 10 g with transparent per-unit pricing, and by Chemscene (Cat. CS-0280915) at ≥98% purity in 5 g and 10 g quantities [1]. In contrast, the direct 4-substituted regioisomer 4-(4-fluoro-3-methylbenzyl)piperidine (CAS 1017150-93-4) and the phenyl-attached analog 3-(4-fluoro-3-methylphenyl)piperidine (CAS 1044765-41-4) are primarily available through fewer suppliers, often at lower documented purity levels (e.g., 95% minimum). For SAR studies where isomeric purity is critical—because even trace contamination by the 4-substituted regioisomer or the des-methyl analog could confound biological assay interpretation—the ≥98% purity specification and multi-vendor sourcing of 3-(4-fluoro-3-methylbenzyl)piperidine provide a procurement advantage.

chemical procurement research intermediate purity specification

C-F Bond Metabolic Stability Over Non-Fluorinated Analogs

The para-fluorine substituent on the benzyl ring of 3-(4-fluoro-3-methylbenzyl)piperidine is positioned to block cytochrome P450-mediated oxidative metabolism at the electronically activated para position of the aromatic ring. Literature on fluorinated drug candidates consistently demonstrates that aryl fluorine substitution increases metabolic stability by replacing metabolically labile C-H bonds with substantially stronger C-F bonds (bond dissociation energy: C-F ≈ 480–500 kJ/mol vs. C-H ≈ 420–440 kJ/mol at aromatic positions) [1]. The 2024 study on fluorinated piperidines further notes that fluorination modulates basicity in a manner that reduces hERG affinity, an effect linked to both the electronic properties of fluorine and its metabolic stabilization of the piperidine scaffold [2]. While no direct microsomal stability study comparing 3-(4-fluoro-3-methylbenzyl)piperidine head-to-head with 3-(3-methylbenzyl)piperidine has been published, the well-established role of para-fluorine in blocking CYP-mediated aromatic hydroxylation provides a strong class-level expectation of improved metabolic stability for the fluorinated compound over its non-fluorinated analog.

metabolic stability C-F bond strength oxidative metabolism

3-(4-Fluoro-3-methylbenzyl)piperidine: Application Scenarios


CNS Fragment Libraries with 3-Position Scaffold

This compound is rationally suited for inclusion in CNS-focused fragment screening libraries where the 3-benzylpiperidine core provides intrinsic selectivity advantages over 4-substituted regioisomers for certain GPCR targets. Published SAR evidence demonstrates that 3-benzylpiperidine scaffolds can confer improved selectivity for CCR3 over off-target serotonin 5HT₂A receptors compared to their 4-substituted counterparts [1]. The compound's fragment-compliant physicochemical profile (MW 207.29, TPSA 12.03 Ų, LogP 2.68) meets all Rule of Three criteria, while the fluorine atom provides metabolic stabilization at the para position. For medicinal chemistry teams running fragment screens against CNS GPCR targets, this compound offers a pre-validated 3D scaffold topology not available from the more common 4-substituted benzylpiperidine building blocks.

Aryl Substitution Effects on Piperidine Basicity and hERG

The compound can serve as a key intermediate in systematic SAR investigations examining how aryl substituents modulate piperidine nitrogen basicity and consequent hERG channel affinity. The 2024 fluorinated piperidine chemoinformatic study established that fluorine atoms notably lower piperidine pKa values, an effect directly correlated with reduced hERG affinity and cardiotoxicity risk [2]. With a predicted pKa of 10.27 [3], this compound occupies a specific position in the basicity spectrum—sufficiently basic for receptor engagement but lower than non-fluorinated benzylpiperidines. Researchers comparing matched molecular pairs (e.g., 3-(4-fluoro-3-methylbenzyl)piperidine vs. 3-(3-methylbenzyl)piperidine) can use this compound to quantify the contribution of para-fluorination to both pKa shift and in vitro hERG binding, generating directly translatable SAR insights.

Building Block for Selective CCR3 Antagonists

Given the established precedent that 3-benzylpiperidine-based N-propylureas achieve CCR3 binding IC₅₀ values below 5 nM with selectivity over serotonin receptors [1], this specific fluorinated 3-benzylpiperidine can be directly elaborated—via N-functionalization of the piperidine nitrogen—into candidate CCR3 antagonists or related chemokine receptor ligands. The 4-fluoro-3-methylbenzyl substituent offers two tunable handles for further SAR: the fluorine atom for modulating metabolic stability and the methyl group for steric exploration of the receptor binding pocket. This application is supported by the compound's commercial availability at ≥98% purity and at gram scale , enabling multi-step synthetic elaboration with reliable starting material quality.

Fluorinated Fragment for 3CL Protease Antiviral Screening

The 2024 chemoinformatic study on fluorinated piperidines reported that one fluorinated piperidine scaffold from the synthesized library was recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2 [2]. While 3-(4-fluoro-3-methylbenzyl)piperidine was not the specific hit compound in that study, its structural homology to the active scaffold (fluorinated piperidine with aromatic substitution) supports its inclusion in antiviral fragment screening cascades targeting viral cysteine proteases. The compound's favorable fragment properties—low molecular weight, controlled lipophilicity, and the metabolic stability conferred by the C-F bond—make it a attractive candidate for crystallographic fragment screening against 3CLPro or related viral targets.

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